molecular formula C12H17NO5S B352219 4-[(3,4-Dimethoxyphenyl)sulfonyl]morpholine CAS No. 313267-53-7

4-[(3,4-Dimethoxyphenyl)sulfonyl]morpholine

Cat. No. B352219
CAS RN: 313267-53-7
M. Wt: 287.33g/mol
InChI Key: RRNFALSRKZKHHJ-UHFFFAOYSA-N
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Description

“4-[(3,4-Dimethoxyphenyl)sulfonyl]morpholine” is a chemical compound with the molecular formula C12H17NO5S . It has a molecular weight of 287.33 .


Molecular Structure Analysis

The molecular structure of “4-[(3,4-Dimethoxyphenyl)sulfonyl]morpholine” consists of a morpholine ring, which is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom. Attached to this ring is a sulfonyl group (SO2), which is connected to a phenyl ring with two methoxy groups (OCH3) at the 3rd and 4th positions .

Scientific Research Applications

Antimicrobial and Modulating Activity

4-(Phenylsulfonyl) morpholine, a class of sulfonamides with a morpholine group, has been studied for its antimicrobial and modulating activity. This compound demonstrated significant effects when combined with amikacin against Pseudomonas aeruginosa, suggesting its potential in treating multi-resistant bacterial strains, including Staphylococcus aureus and Escherichia coli (Oliveira et al., 2015).

Crystal Structure Analysis

The crystal structure of dimethomorph, a morpholine fungicide, was analyzed to understand its molecular conformation. Such studies are crucial for the development of fungicides and understanding their interaction with biological targets (Kang et al., 2015).

Caspase-3 Inhibition

A series of compounds, including 2-substituted 4-methyl-8-(morpholine-4-sulfonyl)-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]quinolines, were synthesized and identified as potent inhibitors of caspase-3. This is significant for developing therapies targeting apoptosis-related diseases (Kravchenko et al., 2005).

Alkylation Reactions in Organic Chemistry

Alkylation reactions of compounds such as 2,4-dimethoxy-3-(phenylsulfonyl)benzo[a]heptalenes, involving morpholine groups, were studied. This research contributes to the broader understanding of organic synthesis and the creation of novel compounds (Rayes et al., 2010).

Synthesis and Antimicrobial Activity of Sulfonamides and Carbamates

The synthesis and antimicrobial efficacy of new sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an important intermediate of the antibiotic drug linezolid, were explored. These compounds showed promising antimicrobial activity, particularly against fungi, highlighting their potential in antimicrobial therapy (Janakiramudu et al., 2017).

Electrochemical Applications

Research on amine derivatives, including 4-(2-aminoethyl)-morpholine oleate, has been conducted to understand their effects on electrode reactions of iron in sulfuric acid solutions. This is relevant in the field of electrochemistry and corrosion science (Szauer & Klenowicz, 1975).

Safety and Hazards

The safety and hazards associated with “4-[(3,4-Dimethoxyphenyl)sulfonyl]morpholine” are not documented in the available literature .

properties

IUPAC Name

4-(3,4-dimethoxyphenyl)sulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5S/c1-16-11-4-3-10(9-12(11)17-2)19(14,15)13-5-7-18-8-6-13/h3-4,9H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRNFALSRKZKHHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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